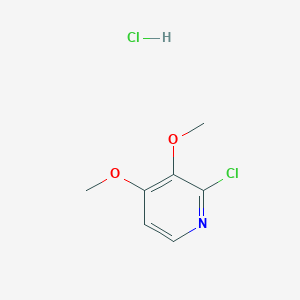

2-Chloro-3,4-dimethoxypyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3,4-dimethoxypyridine hydrochloride, also known as CDP, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .

Synthesis Analysis

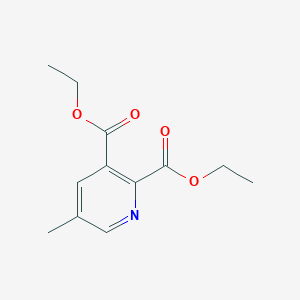

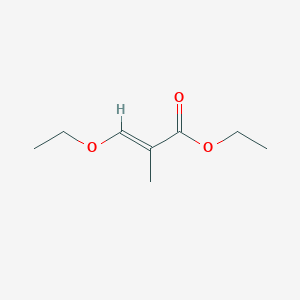

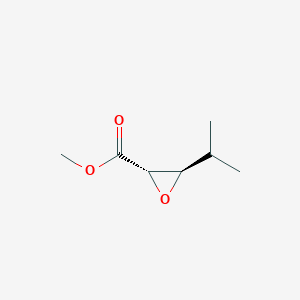

CDP can be synthesized using maltol as a starting material . It is used along with dimethyl sulfate (DMS) in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . The quantification of CDP and DMS in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .Molecular Structure Analysis

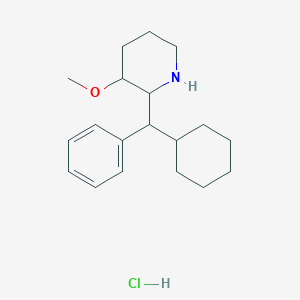

The empirical formula of 2-Chloro-3,4-dimethoxypyridine hydrochloride is C8H11Cl2NO2 . Its molecular weight is 224.08 . The SMILES string representation is Cl [H].COc1ccnc (CCl)c1OC .Chemical Reactions Analysis

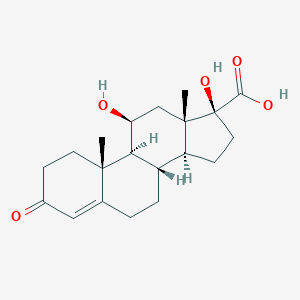

2-Chloro-3,4-dimethoxypyridine is used in the preparation of 3, 4-dimethoxy-pyridine by using nickel (II) chloride hexahydrate and triphenylphosphine as a catalyst .Physical And Chemical Properties Analysis

The melting point of 2-Chloro-3,4-dimethoxypyridine hydrochloride is 155 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Pantoprazole Sodium

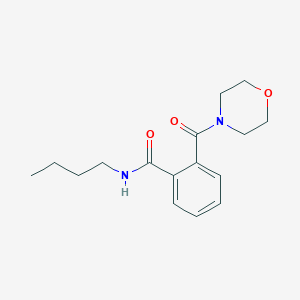

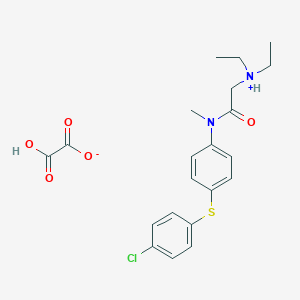

CDP, along with dimethyl sulfate (DMS), is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . Pantoprazole sodium is a proton pump inhibitor that suppresses the final step in gastric acid production by forming a covalent bond to two sites of the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell.

Quantification in Drug Formulations

The quantification of CDP and DMS in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method . This method is useful in quality control and assurance for the production of pantoprazole sodium.

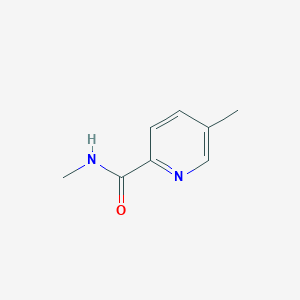

Precursor for N-Methylamine Derivatives

CDP may be used as a precursor for the preparation of [(2-pyridyl)-2-ethyl]-[3,4-dimethoxy-(2-pyridylmethyl)]-N-methylamine . These types of compounds are often used in the synthesis of various pharmaceuticals.

Mecanismo De Acción

Target of Action

2-Chloro-3,4-dimethoxypyridine hydrochloride (CDP) is primarily used as a precursor in the synthesis of other compounds . It is particularly used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . Therefore, the primary targets of CDP are the biochemical pathways involved in the synthesis of PPS.

Mode of Action

It is known that cdp can be synthesized using maltol as a starting material . In the preparation of PPS, CDP and dimethyl sulfate (DMS) are used . The interaction of CDP with these substances and the resulting changes are part of the synthesis process of PPS.

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT RE 2 . The safety information includes hazard statements such as H302 + H312 - H315 - H317 - H318 - H373 - H411 . Precautionary statements include P273 - P280 - P305 + P351 + P338 .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-3,4-dimethoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBQXXVCWDAJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646321 |

Source

|

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-dimethoxypyridine hydrochloride | |

CAS RN |

101664-59-9 |

Source

|

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)

![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)

![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)